molecular formula C12H17ClFNS B13276922 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride

Cat. No.: B13276922
M. Wt: 261.79 g/mol
InChI Key: GPZLSPCPYSCSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNS. It is known for its unique structure, which includes a fluorophenyl group attached to a cyclohexanamine backbone via a sulfanyl linkage. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with cyclohexanone to form the intermediate 4-[(4-fluorophenyl)sulfanyl]cyclohexanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 4-[(4-fluorophenyl)sulfanyl]cyclohexan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 4-[(4-Fluorophenyl)sulfinyl]cyclohexan-1-amine, 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine.

    Reduction: Cyclohexan-1-amine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the sulfanyl linkage provides stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison: 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride stands out due to its unique fluorophenyl group, which imparts distinct chemical and biological properties. Compared to its chlorinated and brominated analogs, the fluorinated compound exhibits higher stability and binding affinity, making it more suitable for certain applications .

Properties

Molecular Formula

C12H17ClFNS

Molecular Weight

261.79 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfanylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C12H16FNS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H

InChI Key

GPZLSPCPYSCSPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)SC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.